molecular formula C6H14N4O9P2-2 B1261410 N-phosphonato-L-lombricine(2-)

N-phosphonato-L-lombricine(2-)

Cat. No. B1261410
M. Wt: 348.14 g/mol
InChI Key: QOYUHKALUMVCHB-BYPYZUCNSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

N-phosphonato-L-lombricine(2-) is an alpha-amino-acid anion obtained via deprotonation of the carboxy and phoisphate groups as well as protonation of the amino and guanidino groups of N-phospho-L-lombricine;  major species at pH 7.3. It is an alpha-amino-acid anion and an organophosphate oxoanion. It is a conjugate base of a N-phospho-L-lombricine.

Scientific Research Applications

Formation and Biological Role

  • N-phosphonato-L-lombricine(2-) is involved in the biological formation of lombricine in earthworms. This formation process includes the transfer of the amidino group from arginine to serine ethanolamine phosphodiester, suggesting a critical role in earthworm biochemistry (Rossiter, Gaffney, Rosenberg, & Ennor, 1960).

Enzymatic and Biochemical Studies

  • Lombricine kinase, which is structurally similar to N-phosphonato-L-lombricine(2-), plays a significant role in buffering cellular ATP levels. Studies on lombricine kinase from the marine worm Urechis caupo have provided insights into the enzyme's specificity and dynamics, contributing to our understanding of phosphagen kinases (Bush et al., 2011).

Environmental and Analytical Chemistry

  • Research on phosphonates, including compounds structurally related to N-phosphonato-L-lombricine(2-), has been crucial in environmental and analytical chemistry. Studies focus on their use in wastewater treatment, their interaction with natural systems, and methods for their trace quantification (Armbruster et al., 2019).

Pharmacological Research

  • Phosphonates, closely related to N-phosphonato-L-lombricine(2-), have been studied for their potential in medicinal chemistry, especially as enzyme inhibitors. This research includes the exploration of aminophosphonates and phosphinates for their diverse biological activities and applications in drug design (Mucha, Kafarski, & Berlicki, 2011).

Biogeochemical Cycling

  • Phosphonates are significant in biogeochemical cycling, and research has explored their microbial degradation and environmental impact. This includes the study of enzymes responsible for phosphonate breakdown and their role in global phosphorus cycling (Quinn, Kulakova, Cooley, & McGrath, 2007).

properties

Product Name

N-phosphonato-L-lombricine(2-)

Molecular Formula

C6H14N4O9P2-2

Molecular Weight

348.14 g/mol

IUPAC Name

(2S)-3-[2-[amino-(phosphonatoamino)methylidene]azaniumylethoxy-oxidophosphoryl]oxy-2-azaniumylpropanoate

InChI

InChI=1S/C6H16N4O9P2/c7-4(5(11)12)3-19-21(16,17)18-2-1-9-6(8)10-20(13,14)15/h4H,1-3,7H2,(H,11,12)(H,16,17)(H5,8,9,10,13,14,15)/p-2/t4-/m0/s1

InChI Key

QOYUHKALUMVCHB-BYPYZUCNSA-L

Isomeric SMILES

C(COP(=O)([O-])OC[C@@H](C(=O)[O-])[NH3+])[NH+]=C(N)NP(=O)([O-])[O-]

Canonical SMILES

C(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])[NH+]=C(N)NP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phosphonato-L-lombricine(2-)
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